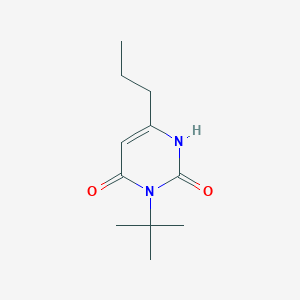
3-Tert-butyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-TB-6-PPT-2,4-D) is a chemical compound of the pyrimidine family. It has a wide range of applications in the scientific research field and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on synthesizing derivatives of dihydropyrimidine-2,4-dione and related compounds, investigating their cytotoxic and antioxidant activities. For instance, novel chromone-based hybrids containing xanthine and sterically hindered phenol fragments have been synthesized through the condensation of specific precursors, demonstrating potential cytotoxic and antioxidant properties (Shatokhin et al., 2021). This suggests that derivatives of 3-Tert-butyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione might also be explored for similar biological activities.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of dihydropyrimidine-2,4-dione derivatives have been extensively studied, indicating the chemical versatility of these compounds. For example, a novel synthesis method has been developed for dihydropyrimidine-2,4-(1H,3H)-dione derivatives, demonstrating modest to high yields and confirming their structures via NMR spectroscopy. This process has been tested against cancer cell lines, showcasing the potential for developing therapeutic agents (Udayakumar et al., 2017).
Advanced Organic Synthesis
Further research has explored the advanced synthesis of nitrogen-and-sulfur-containing pyrimidine derivatives, highlighting the potential for creating diverse chemical entities with tailored properties. These efforts include developing procedures for synthesizing such derivatives by reacting specific uracil compounds with various reagents, leading to compounds with different functional groups and potential applications in medicinal chemistry and materials science (Krivonogov et al., 2001).
Eigenschaften
IUPAC Name |
3-tert-butyl-6-propyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-6-8-7-9(14)13(10(15)12-8)11(2,3)4/h7H,5-6H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZZTLNRXKYDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)N1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)
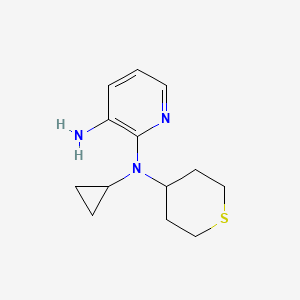
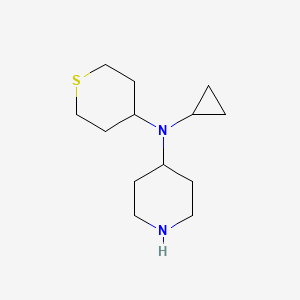
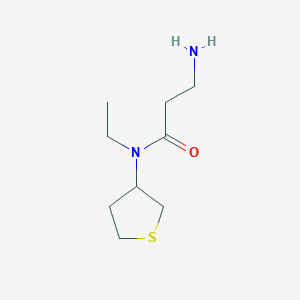

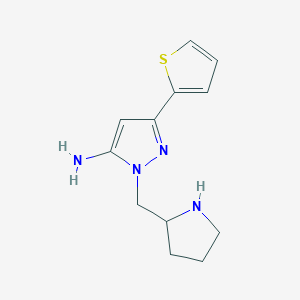
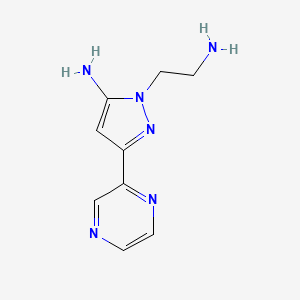


![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)
![2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1490377.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)